molecular formula C10H13N3 B1391516 2-Dimethylamino-4,6-dimethyl-nicotinonitrile CAS No. 1233123-61-9

2-Dimethylamino-4,6-dimethyl-nicotinonitrile

Cat. No. B1391516
CAS RN: 1233123-61-9
M. Wt: 175.23 g/mol
InChI Key: YIDHWIHHQHGZLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Dimethylamino-4,6-dimethyl-nicotinonitrile (DMADMN) is an organic compound with a unique chemical structure and properties that make it a valuable tool for scientific research and lab experiments. DMADMN is a versatile compound that can be used in a variety of applications, including synthesis, drug development, and biochemical and physiological research.

Scientific Research Applications

Corrosion Inhibition

2-Dimethylamino-4,6-dimethyl-nicotinonitrile and its derivatives have been explored as corrosion inhibitors. A study found that these compounds exhibit significant inhibition efficiency for carbon steel in acidic environments. They act as mixed-type inhibitors and show promise as green corrosion inhibitor candidates due to their high solubility and non-toxicity profile (Fouda et al., 2020).

Synthesis of Derivatives for Medical Imaging

These compounds have been utilized in the synthesis of derivatives for medical applications. For instance, derivatives of this compound have been used in positron emission tomography for diagnosing Alzheimer's Disease, illustrating their potential in the field of medical imaging and diagnostics (Škofic et al., 2005).

Molecular Docking and Drug Design

The compound and its polymorphs have been studied in molecular docking research. They have shown better binding affinity with certain receptors, such as the cyclooxygenase (COX-2) receptor, than standard drugs. This highlights their potential in drug design and the development of pharmaceuticals (Dubey et al., 2013).

Antioxidant Properties

Research has also explored the synthesis of nicotinonitriles, including this compound, to evaluate their antioxidant properties. These compounds could play a role in the development of new antioxidants (Gouda et al., 2016).

Advancements in Synthetic Methods

Advancements in synthetic methods for nicotinonitriles have been achieved using this compound. These methods include microwave-assisted synthesis and solvent-free conditions, which offer more efficient and environmentally friendly approaches to chemical synthesis (Al-Sheikh, 2011).

Structural Analysis and Nonlinear Materials

The compound has been subject to structural analysis to understand its solvatochromic behavior and potential use in nonlinear optical materials. However, its crystallization in certain space groups limits its application in this field (Bogdanov et al., 2019).

properties

IUPAC Name

2-(dimethylamino)-4,6-dimethylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-7-5-8(2)12-10(13(3)4)9(7)6-11/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDHWIHHQHGZLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.